2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18336665
Molecular Formula: C14H11FN2O
Molecular Weight: 242.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11FN2O |
|---|---|
| Molecular Weight | 242.25 g/mol |
| IUPAC Name | 2-(2-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C14H11FN2O/c1-18-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3 |
| Standard InChI Key | IFEIHPIDERAHJU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3F |
Introduction
Structural and Molecular Characteristics
2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine features a bicyclic imidazo[1,2-a]pyridine scaffold fused with a 2-fluorophenyl group at position 2 and a methoxy substituent at position 6 (Figure 1). Its molecular formula, C₁₄H₁₁FN₂O, corresponds to a molecular weight of 242.25 g/mol. Key identifiers include:
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IUPAC Name: 2-(2-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine
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Canonical SMILES: COC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3F
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InChIKey: IFEIHPIDERAHJU-UHFFFAOYSA-N
The fluorine atom’s electronegativity and the methoxy group’s electron-donating properties influence the compound’s electronic distribution, potentially enhancing binding interactions in biological systems .
Synthetic Methodologies
Advanced Synthetic Strategies
Recent innovations prioritize efficiency and sustainability:
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Microwave-Assisted Synthesis: Microwave irradiation reduces reaction times to 15–30 minutes, achieving yields >85% by enhancing molecular collisions.
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Ultrasound Irradiation: A solvent-free protocol using iodine and ionic liquid catalysts (e.g., [BMIM]BF₄) under ultrasound (35°C, 2.5 hours) yields 82% product . Post-treatment with K₂CO₃ (4 equiv.) further optimizes purity (Table 1) .
Table 1: Base Optimization for Post-Treatment in Ultrasound Synthesis
| Base | Equivalents | Yield (%) |
|---|---|---|
| NaOH | 1.0 | 53 |
| K₂CO₃ | 4.0 | 82 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s logP value (estimated at 2.8) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Stability studies indicate degradation <5% under ambient conditions over 6 months.
Biological Activities and Applications
Structure-Activity Relationships (SAR)
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